molecular formula C12H15ClO B1614003 5-Chloro-1-(3-methylphenyl)-1-oxopentane CAS No. 898785-23-4

5-Chloro-1-(3-methylphenyl)-1-oxopentane

Cat. No. B1614003
CAS RN: 898785-23-4
M. Wt: 210.7 g/mol
InChI Key: FJYUUVSZAMYNDH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Chloro-1-(3-methylphenyl)-1-oxopentane” is not explicitly mentioned in the sources I found .

Scientific Research Applications

Vinyltriphenylphosphonium Salt Mediated Synthesis

A study by Yavari and Baharfar (1997) utilized a related compound, 3-chloropentane-2,4-dione, in the synthesis of alkyl 5,5-diacetyl-2-oxo-3-(triphenylphosphoranylidene)tetrahydrofuran-4-carboxylates. This demonstrates its utility in complex organic synthesis, particularly in the formation of functionally diverse organic compounds (Yavari & Baharfar, 1997).

Thiazole Synthesis

Paepke et al. (2009) reported the use of 3-chloropentane-2,4-dione for the synthesis of thiazoles, indicating its role in heterocyclic chemistry. This compound was shown to be integral in the formation of complex structures, which are important in various chemical applications (Paepke et al., 2009).

Organometallic Chemistry

In the field of organometallic chemistry, Flores et al. (1996) explored the use of a compound similar to 5-Chloro-1-(3-methylphenyl)-1-oxopentane in synthesizing and characterizing monocyclopentadienyltitanium complexes. This demonstrates its utility in the preparation of complex organometallic compounds, which have wide-ranging applications in catalysis and materials science (Flores et al., 1996).

Apoptosis Induction and Anticancer Agents

In the biomedical field, Zhang et al. (2005) identified a compound structurally related to 5-Chloro-1-(3-methylphenyl)-1-oxopentane as a novel apoptosis inducer, suggesting potential applications in cancer therapy (Zhang et al., 2005).

Radical Cation Studies

Adam and Heidenfelder (1998) investigated the role of 1,3-Cyclopentanediyl radical cations in chemical reactions. This research is significant in understanding the behavior of radical species in organic chemistry, which is crucial for developing new synthetic methodologies (Adam & Heidenfelder, 1998).

Safety And Hazards

The safety and hazards associated with “5-Chloro-1-(3-methylphenyl)-1-oxopentane” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for “5-Chloro-1-(3-methylphenyl)-1-oxopentane” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

5-chloro-1-(3-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-10-5-4-6-11(9-10)12(14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYUUVSZAMYNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642367
Record name 5-Chloro-1-(3-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3-methylphenyl)-1-oxopentane

CAS RN

898785-23-4
Record name 5-Chloro-1-(3-methylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(3-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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